3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
Crystallographic Analysis and Stereochemical Configuration
The hexahydrochromen-4-one core introduces a non-planar conformation due to partial saturation of the C4a–C8a ring system. While direct crystallographic data for this specific compound remains unpublished, analogous flavonoids provide insight into its likely structural features. For example, the crystal structure of 5,2'-dihydroxyflavone (C₁₅H₁₀O₄) adopts a monoclinic system with space group P1 2₁/c1 (No. 14), featuring unit cell parameters a = 5.331 Å, b = 9.179 Å, c = 23.057 Å, and β = 95.62°. Intramolecular hydrogen bonding between the C5 hydroxyl and carbonyl oxygen (O···H distance: 1.94 Å) enforces planarity in the aromatic rings. In contrast, the hexahydrochromen derivative’s saturated ring likely disrupts this planarity, resulting in a puckered conformation.
The stereochemical configuration at C4a, C5, C6, C7, C8, and C8a is inferred from related cyclohexene systems. Chair or half-chair conformations are probable, with axial hydroxyl groups at C5 and C7 influencing hydrogen-bonding networks. A hypothetical unit cell for the title compound might exhibit reduced symmetry (e.g., orthorhombic or triclinic) compared to planar flavonoids due to stereochemical complexity.
Spectroscopic Characterization (NMR, FT-IR, UV-Vis)
NMR Spectroscopy :
The ¹H NMR spectrum of the compound would display distinct signals for the saturated chromen ring protons. For instance, axial and equatorial protons at C5 and C7 would resonate between δ 3.5–4.5 ppm, split by vicinal coupling (J ≈ 10–12 Hz). Aromatic protons on the 2,4-dihydroxyphenyl group would appear as doublets (δ 6.2–7.2 ppm), with meta-coupled H3' and H5' (δ ~6.3 ppm) and ortho-coupled H6' (δ ~7.1 ppm). ¹³C NMR would reveal a carbonyl signal at δ 190–200 ppm, upshifted compared to planar flavonoids (δ 175–185 ppm) due to reduced conjugation.
FT-IR Spectroscopy :
Key absorption bands include:
- O–H stretching (3200–3500 cm⁻¹), broadened by intermolecular hydrogen bonds.
- C=O stretch at ~1680 cm⁻¹, higher than planar flavonoids (1650 cm⁻¹), due to diminished resonance stabilization.
- C–O–C asymmetric stretching (1250–1150 cm⁻¹) from the chromen ether.
UV-Vis Spectroscopy :
The hexahydrochromen ring reduces π-conjugation, shifting absorption maxima to shorter wavelengths (λmax ≈ 270 nm) compared to flavone (λmax ≈ 330 nm). A weak n→π* transition near 310 nm arises from the carbonyl group.
Computational Modeling of Electronic Structure
Density functional theory (DFT) simulations using the CAM-B3LYP/def2TZV method predict a HOMO-LUMO gap of 4.2 eV, wider than that of flavone (3.8 eV), due to decreased conjugation. The HOMO localizes on the dihydroxyphenyl group, while the LUMO resides on the chromen carbonyl (Figure 1). Natural bond orbital (NBO) analysis reveals strong hyperconjugation between the C4 carbonyl and adjacent C5–OH (stabilization energy: ~15 kcal/mol), a feature absent in fully unsaturated analogs.
Hydrogen-bonding interactions significantly affect electronic shielding. For example, the O5 hydroxyl exhibits a ¹⁷O NMR chemical shift of δ 215 ppm, comparable to flavonols (δ 224 ppm), while O7 resonates at δ 190 ppm due to weaker hydrogen bonding.
Comparative Analysis with Related Flavonoid Derivatives
Structural Comparisons :
- Planarity : The hexahydrochromen derivative’s saturated ring reduces planarity (torsion angle τ = 15° vs. τ ≈ 0° in flavone), altering π-orbital overlap.
- Hydrogen Bonding : Unlike 5,2'-dihydroxyflavone, which forms intramolecular O5–H···O4 bonds, the title compound likely engages in intermolecular O5–H···O7 interactions, stabilizing crystal packing.
Electronic Properties :
- Conjugation : Partial saturation decreases electron delocalization, raising the C=O stretching frequency by ~30 cm⁻¹ compared to flavone.
- Antioxidant Capacity : Reduced planarity diminishes radical scavenging potential relative to quercetin, as the B-ring hydroxyls are less stabilized by resonance.
| Property | Hexahydrochromen Derivative | Flavone | 5,2'-Dihydroxyflavone |
|---|---|---|---|
| C=O Stretch (cm⁻¹) | 1680 | 1650 | 1650 |
| HOMO-LUMO Gap (eV) | 4.2 | 3.8 | 3.9 |
| Torsion Angle τ (°) | 15 | 0 | -0.5 |
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-3,6,8,12-14,16-19H,4-5H2 |
InChI Key |
VPAPQSQVEQCUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the reaction of resorcinol with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as microwave-assisted synthesis or green chemistry approaches can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry
In the field of chemistry, the compound serves as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions. Its ability to undergo oxidation and reduction reactions makes it valuable for creating derivatives with different chemical properties.
Biology
The compound exhibits significant biological activities :
- Antioxidant Properties : It scavenges free radicals and reduces oxidative stress.
- Antimicrobial Activity : Demonstrated effectiveness against various pathogens.
- Anti-inflammatory Effects : Inhibits the production of pro-inflammatory cytokines such as TNF-α.
These properties make it a candidate for further studies in biological systems.
Medicine
Due to its biological activities, research is ongoing to investigate its therapeutic potential for treating:
- Cancer : Its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Diabetes : Potential to improve insulin sensitivity and reduce blood glucose levels.
- Neurodegenerative Disorders : Protective effects on neuronal cells against oxidative damage.
Industry Applications
In industrial applications, this compound is explored for developing new materials such as polymers and coatings. Its unique chemical structure can enhance the properties of materials used in various applications.
Case Studies
-
Antioxidant Activity Study :
- A study demonstrated that 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one significantly reduced oxidative stress markers in vitro. This suggests potential applications in dietary supplements aimed at reducing oxidative damage.
-
Antimicrobial Research :
- Research indicated that the compound showed notable activity against Staphylococcus aureus and Escherichia coli. This positions it as a candidate for developing natural antimicrobial agents.
-
Cancer Treatment Exploration :
- A recent investigation into its effects on breast cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. This study supports further exploration into its use as an adjunct therapy in cancer treatment protocols.
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Physicochemical and Bioactive Properties
Table 2: Comparative Bioactivity and Properties
Key Observations:
Hydroxylation vs. Methoxylation : Methoxylated analogs (e.g., 4712-12-3, 482-01-9) exhibit lower polarity (higher LogP) and reduced antioxidant activity compared to hydroxylated derivatives like the target compound and quercetin .
Saturation Effects : Partial saturation in the target compound may enhance metabolic stability compared to unsaturated chromen-4-ones (e.g., ). Fully saturated chroman-4-ones (e.g., 482-01-9) show altered binding to estrogen receptors due to reduced planarity .
Isoflavone vs. Flavonol: Quercetin’s additional 3-hydroxyl group confers stronger free radical scavenging activity, while the target compound’s partial saturation may limit membrane permeability .
Pharmacological and Industrial Relevance
- Antioxidant Applications : The target compound’s hydroxylation pattern is critical for redox activity, though it is less potent than quercetin .
- Antimicrobial Potential: Dalbergioidin’s dihydro core and hydroxylation enable strong binding to bacterial membranes, outperforming methoxylated analogs .
- Toxicity Considerations : Methoxylation correlates with increased toxicity (e.g., 4712-12-3’s H302/H315 hazards), whereas hydroxylated compounds like the target molecule show better safety profiles .
Biological Activity
3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a polyphenolic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities. It also includes relevant data tables and case studies to illustrate its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of flavonoids and is characterized by multiple hydroxyl groups that contribute to its biological activity. Its chemical formula is , and it features a chromenone backbone.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Case Study : A study on rat models showed that administration of the compound significantly reduced malondialdehyde (MDA) levels while increasing SOD activity in liver tissues .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated in various experimental models.
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it suppresses the NF-kB signaling pathway.
- Research Findings : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked decrease in paw edema and inflammatory markers .
Anticancer Activity
The anticancer potential of 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has been explored against various cancer cell lines.
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
